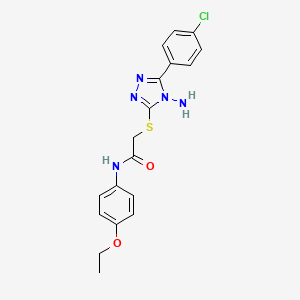

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Description

This compound features a 1,2,4-triazole core substituted with a 4-amino group, a 4-chlorophenyl ring at position 5, and a thioacetamide moiety linked to a 4-ethoxyphenyl group. Such structural motifs are common in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and ion channels. The 4-chlorophenyl group enhances lipophilicity, while the 4-ethoxyphenyl moiety may influence electronic properties and binding affinity .

Properties

IUPAC Name |

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2S/c1-2-26-15-9-7-14(8-10-15)21-16(25)11-27-18-23-22-17(24(18)20)12-3-5-13(19)6-4-12/h3-10H,2,11,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWXBMYHZZEHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and ethoxyphenyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.

Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amino group.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for the treatment of diseases like cancer and bacterial infections.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The table below compares the target compound with analogs differing in triazole substituents and acetamide groups:

Key Observations:

Pharmacological Activity

Anti-Exudative Activity

Acetamide derivatives with 4-amino-1,2,4-triazole cores, such as those in , demonstrated anti-exudative activity comparable to diclofenac sodium at 10 mg/kg.

Reverse Transcriptase Inhibition

AM34, a close analog of the target compound, exhibited superior binding affinity (nanomolar range) to HIV-1 reverse transcriptase compared to Nevirapine, attributed to the 4-ethoxyphenyl group’s electronic effects . This highlights the importance of ethoxy substituents in enhancing interactions with enzyme active sites.

Ion Channel Modulation

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) activates insect Orco ion channels, while OLC15 (N-(4-butylphenyl) analog) acts as an antagonist . The target compound’s 4-ethoxyphenyl group may reduce ion channel activity compared to ethylphenyl derivatives, emphasizing substituent-dependent target specificity.

Biological Activity

The compound 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a triazole derivative that has attracted attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.86 g/mol. The structure features a triazole ring with significant substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClN5OS |

| Molecular Weight | 373.86 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the triazole moiety is known to enhance the compound's interaction with biological systems.

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazole derivatives, including this compound. It has been evaluated against several viruses, demonstrating significant inhibitory effects.

- Case Study : In vitro studies showed that triazole derivatives exhibited potent activity against herpes simplex virus (HSV) and other viral pathogens. The mechanism appears to involve interference with viral replication processes, potentially through inhibition of viral DNA synthesis .

Antibacterial Properties

The compound has also been assessed for its antibacterial activity. Preliminary results indicate that it exhibits moderate to strong inhibitory effects against various bacterial strains.

- Case Study : A series of synthesized triazole derivatives were tested against Salmonella typhi and Bacillus subtilis, showing promising antibacterial activity .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by the nature and position of substituents on the triazole ring and the ethoxyphenyl group. Studies suggest that certain modifications can enhance biological activity while reducing toxicity.

| Substituent Position | Activity Level |

|---|---|

| 4-Chlorophenyl | High antiviral activity |

| Ethoxy group | Enhances solubility |

Pharmacological Applications

Given its diverse activities, this compound holds potential for various therapeutic applications:

Q & A

Q. What are the established synthetic routes for this compound, and how can its purity be validated?

The compound is synthesized via nucleophilic substitution of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives. A typical protocol involves refluxing the thiol intermediate with a chloroacetamide (e.g., N-(4-ethoxyphenyl)chloroacetamide) in ethanol/KOH for 1–2 hours, followed by precipitation and recrystallization . Purity validation requires HPLC (≥95% purity), NMR (to confirm substitution patterns), and mass spectrometry (exact mass verification). Residual solvents should be quantified via GC-MS .

Q. What safety protocols are critical during handling and storage?

Due to the compound’s potential toxicity and flammability, use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with water (risk of exothermic decomposition) and store in airtight containers at 2–8°C to prevent degradation. In case of skin exposure, wash immediately with soap/water and consult a physician .

Q. How can structural characterization be performed to confirm the triazole-thioacetamide backbone?

Use single-crystal X-ray diffraction to resolve the triazole ring geometry and sulfur-acetamide linkage. Complementary techniques include FT-IR (C=S stretch at ~680 cm⁻¹, NH₂ bands at ~3400 cm⁻¹) and ¹³C NMR (triazole C-3 at ~150 ppm, acetamide carbonyl at ~170 ppm) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and antifungal models (e.g., C. albicans). For anticancer potential, use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values to reference drugs .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Optimize solvent polarity (e.g., DMF/ethanol mixtures) and temperature (70–80°C vs. reflux). Catalytic bases like triethylamine may enhance thiolate ion formation, improving nucleophilic substitution efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) .

Q. How should contradictory data in biological activity be resolved?

If inconsistent IC₅₀ values arise between assays, verify compound stability under assay conditions (e.g., pH, temperature). Use LC-MS to confirm integrity post-incubation. Cross-validate using orthogonal assays (e.g., apoptosis flow cytometry vs. MTT) to rule out false positives .

Q. What computational methods predict binding affinity to target proteins?

Perform molecular docking (AutoDock Vina) against enzymes like COX-2 or EGFR kinase. Validate with MD simulations (GROMACS) to assess binding stability. Compare results to analogs with known activity to identify critical substituent interactions (e.g., 4-chlorophenyl’s hydrophobic role) .

Q. What mechanisms underlie its antiexudative or anti-inflammatory effects?

Investigate COX-2 inhibition via ELISA (PGE₂ reduction) and NF-κB pathway modulation using luciferase reporter assays. In vivo models (e.g., carrageenan-induced paw edema in rats) can quantify dose-dependent inflammation suppression .

Q. How does solubility impact formulation for in vivo studies?

The compound’s logP (~3.5) suggests poor aqueous solubility. Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability. Stability studies (pH 1–9, 37°C) should guide excipient selection to prevent hydrolysis of the acetamide or triazole moieties .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

Modify the 4-ethoxyphenyl group to electron-deficient aromatics (e.g., 4-cyanophenyl) to enhance target binding. Replace the triazole sulfur with selenium to probe electronic effects. Test halogenated analogs (e.g., 4-bromophenyl) for steric interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.